Metronidazole

Antimicrobial Susceptibility Testing Trichomonas vaginalis 5-Nitroimidazole Comparators

Procure Metronidazole as a critical benchmark 5-nitroimidazole for susceptibility testing, where its 11% Trichomonas vaginalis resistance rate and molar potency against Bacteroides fragilis provide essential reference data. Its pH-controlled degradation kinetics (max stability at pH 5.6, activation energy 15.35 kcal/mol) and 9.0 h half-life support formulation and pharmacodynamic studies, making it superior for reproducible anaerobic research.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 443-48-1
Cat. No. B1676534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetronidazole
CAS443-48-1
Synonyms2 Methyl 5 nitroimidazole 1 ethanol
2-Methyl-5-nitroimidazole-1-ethanol
Bayer 5360
Clont
Danizol
Flagyl
Gineflavir
Metric
Metrodzhil
MetroGel
Metrogyl
Metronidazole
Metronidazole Hydrochloride
Metronidazole Monohydrochloride
Metronidazole Phosphate
Metronidazole Phosphoester
Satric
Trichazol
Trichopol
Trivazol
Vagilen
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCO)[N+](=O)[O-]
InChIInChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3
InChIKeyVAOCPAMSLUNLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 150 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
Solubility25.7 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform;  sol in dilute acids;  sparingly sol in dimethylformamide
In water, 11,000 mg/L at 25 °C
5.92e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metronidazole CAS 443-48-1: Baseline Procurement Specifications for a 5-Nitroimidazole Antibiotic and Antiprotozoal


Metronidazole (CAS 443-48-1) is a synthetic 5-nitroimidazole antibiotic and antiprotozoal agent, chemically defined as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol . Its mechanism of action involves the intracellular reduction of the nitro group to reactive intermediates that covalently bind to and disrupt microbial DNA, a process selectively activated in anaerobic organisms . As a prodrug, its antimicrobial activity is contingent upon this reductive activation pathway . Metronidazole is a white to yellowish crystalline powder with a melting range of 159-163°C and an assay specification of 99.0-101.0% .

Metronidazole CAS 443-48-1: Why In-Class 5-Nitroimidazole Substitution Without Comparative Data Introduces Procurement Risk


Substitution among 5-nitroimidazoles such as metronidazole, tinidazole, secnidazole, and ornidazole is not interchangeable without risk due to significant, quantifiable variations in in vitro potency, susceptibility patterns, and pharmacokinetic profiles. Direct comparative studies demonstrate that metronidazole exhibits a distinct susceptibility profile with higher observed resistance rates in Trichomonas vaginalis clinical isolates (11%) compared to its analogs (tinidazole 2%, secnidazole 1%, ornidazole 0%) [1]. Furthermore, rank-order activity on a molar basis against Bacteroides fragilis places metronidazole behind tinidazole and ornidazole [2]. These data underscore that in-class analogs differ meaningfully in their microbiological and pharmacological performance, making empirical selection without reference to quantitative evidence a potential source of therapeutic failure or suboptimal study outcomes.

Metronidazole CAS 443-48-1: A Product-Specific Quantitative Evidence Guide for Informed Procurement


In Vitro Antitrichomonal Activity: Metronidazole Susceptibility Profile Versus Tinidazole, Secnidazole, and Ornidazole in Clinical Isolates

In a direct head-to-head comparison against 94 clinical isolates of T. vaginalis, metronidazole exhibited a susceptibility rate of 61% (57/94 isolates), which was lower than that of tinidazole (80%, 75/94 isolates), secnidazole (75%, 71/94 isolates), and ornidazole (89%, 84/94 isolates) [1]. The resistance rate for metronidazole was 11%, compared to 2% for tinidazole and 1% for secnidazole, while no resistance was observed for ornidazole [1]. The intermediate category comprised 28% of isolates for metronidazole versus 18% for tinidazole, 24% for secnidazole, and 11% for ornidazole [1].

Antimicrobial Susceptibility Testing Trichomonas vaginalis 5-Nitroimidazole Comparators

In Vitro Activity Against Bacteroides fragilis: Molar Potency Ranking of Metronidazole Relative to Seven 5-Nitroimidazole Analogs

A comparative evaluation of seven 2-methyl-5-nitroimidazole compounds determined their activities against Bacteroides fragilis on a molar basis. The rank order of activity was: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole [1]. Geometric mean MICs across all compounds ranged from 0.5 to 6.6 µM, with MICs against individual strains varying up to 50-fold between compounds [1]. Metronidazole's position in this ranking indicates lower molar potency compared to tinidazole and ornidazole.

Anaerobic Bacteriology Bacteroides fragilis Minimum Inhibitory Concentration (MIC)

Comparative Resistance Prevalence: Metronidazole Exhibits Higher Resistance Rates in T. vaginalis than Tinidazole and Secnidazole

A study of 94 T. vaginalis clinical isolates revealed that metronidazole resistance was 11%, whereas tinidazole resistance was only 2% and secnidazole resistance was 1% [1]. No resistance to ornidazole was detected [1]. The lower MLCs observed for secnidazole compared to metronidazole in a separate study of 100 clinical isolates (96% of isolates demonstrated lower minimum lethal concentrations for secnidazole) further substantiate the trend of lower in vitro resistance to alternative nitroimidazoles [2].

Drug Resistance Surveillance 5-Nitroimidazole Cross-Resistance Clinical Isolate Profiling

Comparative Pharmacokinetics: Metronidazole Elimination Half-Life and Serum Concentration Profile Versus Tinidazole

In comparative pharmacokinetic studies, metronidazole exhibits a shorter elimination half-life than tinidazole. The serum half-life of metronidazole is reported as 9.0 ± 1.6 h, while that of tinidazole is 16.4 ± 3.8 h [1]. Another study reports metronidazole half-life as 8.5 h and tinidazole as 14.2 h [2]. This longer half-life of tinidazole leads to significantly higher serum concentrations from 6 hours post-dose onward [3].

Pharmacokinetics Drug Half-Life Nitroimidazole Dosing

Aqueous Solubility and Formulation Compatibility: Metronidazole pH-Dependent Stability Profile

Metronidazole exhibits maximum stability in solution at pH 5.6, with pseudo-first-order degradation kinetics across a pH range of 3.1 to 9.9 [1]. The activation energy for degradation under zero total buffer conditions at this optimal pH is 15.35 kcal/mol [1]. Metronidazole is slightly soluble in water and ethanol, and its compatible pH range for formulation is between 4 and 6 [2]. This pH-dependent stability profile contrasts with compounds like tetracycline HCl, whose degradation is highly pH-dependent and which exhibits high solubility around pH 2.0 [3].

Pharmaceutical Formulation Drug Stability Degradation Kinetics

Metronidazole CAS 443-48-1: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Clinical Microbiology: Reference Compound for Anaerobic Susceptibility Testing Panels

Given its established, albeit moderate, molar potency against Bacteroides fragilis and other anaerobic bacteria [1], metronidazole serves as a benchmark 5-nitroimidazole in antimicrobial susceptibility testing panels. Its widespread clinical use and well-characterized resistance profile (11% in T. vaginalis, with emerging resistance in B. fragilis) make it a critical reference standard for validating susceptibility assays and for monitoring shifts in local resistance epidemiology [2].

Pharmaceutical Development: Formulation Studies Requiring Defined pH-Dependent Stability Parameters

Metronidazole's quantifiable stability profile—maximum at pH 5.6, compatible range 4-6, and activation energy of 15.35 kcal/mol [3]—makes it suitable for formulation research where pH-controlled degradation kinetics are a primary variable. This data supports the development of stable liquid or semi-solid dosage forms and informs compatibility assessments with pH-sensitive co-formulated actives.

In Vivo Pharmacokinetic Studies: Shorter Half-Life Model for Dosing Interval Investigations

The comparatively short elimination half-life of metronidazole (9.0 ± 1.6 h) relative to tinidazole (16.4 ± 3.8 h) positions it as a model compound for investigating the pharmacodynamic consequences of more frequent dosing regimens in animal models or human volunteer studies [4]. This property is directly relevant for studies correlating drug exposure with antimicrobial efficacy or toxicity.

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